molecular formula C12H13F6N5O2S B10955746 N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10955746
M. Wt: 405.32 g/mol
InChI Key: QBWGZMRXEFMOAO-UHFFFAOYSA-N
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Description

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its unique structure, which includes multiple difluoromethyl groups and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of difluoromethyl groups through fluorination reactions. The final step involves the sulfonation of the pyrazole ring to introduce the sulfonamide group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly practices, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s difluoromethyl groups and pyrazole rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(trifluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
  • N-{2-[3,5-bis(fluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(fluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide

Uniqueness

N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of multiple difluoromethyl groups, which enhance its chemical stability and biological activity. This compound’s specific structure allows for stronger interactions with molecular targets, making it a valuable candidate for various applications in scientific research and industry.

Properties

Molecular Formula

C12H13F6N5O2S

Molecular Weight

405.32 g/mol

IUPAC Name

N-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]ethyl]-1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C12H13F6N5O2S/c1-6-9(5-19-23(6)12(17)18)26(24,25)20-2-3-22-8(11(15)16)4-7(21-22)10(13)14/h4-5,10-12,20H,2-3H2,1H3

InChI Key

QBWGZMRXEFMOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(F)F)S(=O)(=O)NCCN2C(=CC(=N2)C(F)F)C(F)F

Origin of Product

United States

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